N-Methyl 3-chlorophenethylamine

Übersicht

Beschreibung

N-Methyl 3-chlorophenethylamine: is an organic compound with the molecular formula C₉H₁₂NCl. It is a solid substance, typically appearing as a white crystalline powder or granules. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

N-Methylation of 3-chlorophenethylamine: The synthesis of N-Methyl 3-chlorophenethylamine can be achieved through the N-methylation of 3-chlorophenethylamine. This reaction typically involves the use of methyl iodide (CH₃I) as the methylating agent and a base such as potassium carbonate (K₂CO₃) to facilitate the reaction. The reaction is carried out in an organic solvent like acetonitrile (CH₃CN) under reflux conditions.

Reductive Amination: Another method involves the reductive amination of 3-chlorophenylacetone with methylamine (CH₃NH₂) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This method is often preferred for its high yield and selectivity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Substitution Reactions

The 3-chloro substituent on the phenyl ring can participate in nucleophilic aromatic substitution (SNAr) under specific conditions. While meta-substituted chlorobenzenes are less reactive than para/ortho isomers due to electronic deactivation, catalytic methods enable functionalization:

The ethylamine side chain’s N-methyl group is resistant to direct substitution but may undergo dealkylation under strong acidic conditions (e.g., HBr/AcOH) to yield 3-chlorophenethylamine .

Oxidation and Reduction

The secondary amine and aromatic system exhibit redox activity:

The chlorine atom remains inert under mild reduction but may undergo dehalogenation under Birch conditions (Li/NH₃) to yield 3-hydroxyphenethylamine .

Deprotection and Rearrangement

Acid-mediated cleavage of the N-methyl group is feasible but less common than primary amine deprotection:

Biological and Metabolic Pathways

In vivo studies of structurally related compounds suggest potential metabolic routes:

Characteristic Analytical Reactions

Key Mechanistic Insights

- Steric Effects : The meta-chloro group hinders electrophilic substitution but facilitates directed ortho-metalation in synthetic applications .

- Electronic Effects : The electron-withdrawing Cl reduces amine basicity (pKa ≈ 9.2) compared to unsubstituted N-methylphenethylamine (pKa ≈ 10.1) .

- Thermal Stability : Decomposition occurs above 250°C, releasing HCl and forming polycyclic aromatic byproducts.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

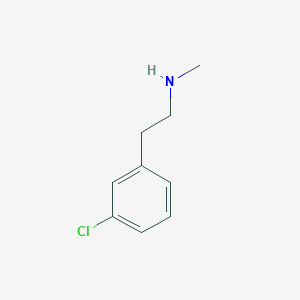

N-Methyl 3-chlorophenethylamine is a substituted phenethylamine derivative characterized by a methyl group and a chlorine atom on the aromatic ring. Its structural formula can be represented as follows:

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic effects. It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS). Its analogs have been investigated for their antidepressant and anxiolytic properties, similar to other phenethylamines known for modulating neurotransmitter systems.

Neuropharmacology

Research indicates that this compound may interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that compounds with similar structures can inhibit serotonin reuptake, suggesting potential applications in treating depression and anxiety disorders .

Behavioral Studies

Experimental studies have utilized this compound to assess its effects on animal behavior, particularly in models of anxiety and depression. For instance, its impact on locomotor activity and anxiety-like behaviors has been documented, providing insights into its psychoactive properties .

Case Study 1: Antidepressant Potential

A study focusing on the antidepressant effects of this compound analogs demonstrated significant reductions in depressive-like symptoms in rodent models. The results indicated that these compounds could serve as potential alternatives to traditional antidepressants due to their rapid onset of action and reduced side effects .

Case Study 2: Behavioral Pharmacology

In behavioral pharmacology experiments, this compound was administered to mice subjected to stress paradigms. The findings revealed alterations in anxiety-related behaviors, suggesting its efficacy as a modulator of stress responses .

Comparative Data Table

| Application Area | Description | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for CNS-active drugs | Potential antidepressant properties |

| Neuropharmacology | Interaction with serotonin receptors | Inhibition of serotonin reuptake |

| Behavioral Studies | Effects on anxiety and depression | Changes in locomotor activity |

Wirkmechanismus

The mechanism of action of N-Methyl 3-chlorophenethylamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but its effects on the central nervous system are of particular interest in pharmacological research .

Vergleich Mit ähnlichen Verbindungen

Phenethylamine: The parent compound of N-Methyl 3-chlorophenethylamine, phenethylamine, is a naturally occurring monoamine alkaloid and a central nervous system stimulant.

3-Chlorophenethylamine: Similar to this compound but lacks the N-methyl group. It is used as an intermediate in organic synthesis.

N-Methylphenethylamine: Similar to this compound but lacks the chlorine atom. It is also used in the synthesis of pharmaceuticals and other organic compounds.

Uniqueness: this compound is unique due to the presence of both the N-methyl and 3-chloro substituents. These functional groups confer distinct chemical and biological properties, making it a valuable compound in research and industrial applications. The combination of these substituents enhances its reactivity and potential as a precursor in the synthesis of more complex molecules .

Biologische Aktivität

N-Methyl 3-chlorophenethylamine (NM-3CPA) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research, particularly focusing on its interaction with neurotransmitter systems.

Synthesis

NM-3CPA can be synthesized through various methods:

- N-Methylation of 3-Chlorophenethylamine : This common method employs methyl iodide (CH₃I) as the methylating agent in the presence of a base like potassium carbonate (K₂CO₃) in an organic solvent such as acetonitrile under reflux conditions.

- Reductive Amination : Another effective route involves the reductive amination of 3-chlorophenylacetone with methylamine (CH₃NH₂) using a reducing agent like sodium cyanoborohydride (NaBH₃CN), providing high yield and selectivity.

The biological activity of NM-3CPA is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate the activity of monoamines such as dopamine, serotonin, and norepinephrine. The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake.

Neurotransmitter Receptor Interaction

Research indicates that NM-3CPA may influence serotonergic pathways, particularly through interaction with the 5-HT2A receptor. This receptor is known for its role in mood regulation and perception. Compounds structurally related to NM-3CPA have shown hallucinogenic properties, suggesting that NM-3CPA might exhibit similar effects under certain conditions .

Case Studies

A review of phenethylamines in medicinal chemistry highlights the role of NM-3CPA and its derivatives in drug development targeting neurological disorders. For instance, studies have shown that modifications to the phenethylamine structure can significantly alter biological activity, making NM-3CPA a candidate for further exploration in therapeutic applications .

Pharmacological Studies

- Agonistic Activity : NM-3CPA has been studied for its agonistic effects on serotonin receptors, particularly 5-HT2A. This interaction is crucial for understanding its potential psychoactive effects and therapeutic applications .

- Comparative Analysis : In comparison to other phenethylamines, NM-3CPA exhibits moderate affinity for serotonin receptors, which can be leveraged in designing drugs for psychiatric conditions .

| Compound | Receptor Affinity | Biological Activity |

|---|---|---|

| This compound | Moderate | Potential hallucinogenic effects |

| 25D-NBOMe | Subnanomolar | High potency hallucinogen |

| 2C-B | Low | Moderate hallucinogenic activity |

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIUACXHBBABJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442015 | |

| Record name | 2-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52516-20-8 | |

| Record name | 3-Chloro-N-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52516-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.